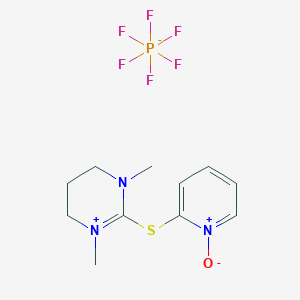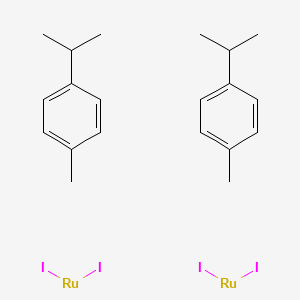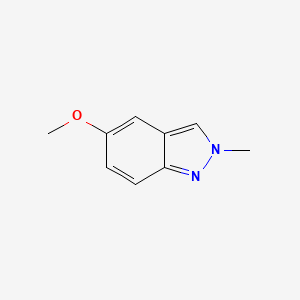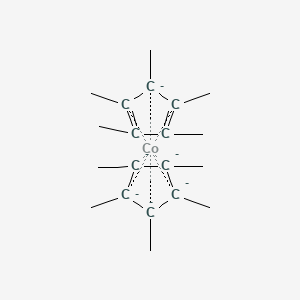
Hptdp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hptdp is a chemical compound with the molecular formula C11H16F6N3OPS and a molecular weight of 383.29 g/mol . It is known for its white crystalline powder form and has a melting point range of 122-130°C . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Hptdp involves several steps. One common method includes the reaction of 1,3-dimethylpropyleneuronium with 2-pyridylthio-1-oxide in the presence of hexafluorophosphate . The reaction is typically carried out under controlled temperature conditions, usually between 0-5°C, to ensure the stability of the intermediate products. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Analyse Des Réactions Chimiques
Hptdp undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Applications De Recherche Scientifique
Hptdp is widely used in scientific research, including:
Chemistry: It is utilized as a reagent in organic synthesis for the preparation of various pyridylthio derivatives.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Mécanisme D'action
The mechanism of action of Hptdp involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition or modulation of enzyme activities. This interaction is crucial for its applications in biochemical assays and drug development .
Comparaison Avec Des Composés Similaires
Hptdp can be compared with similar compounds such as:
S-(1-Oxo-2-pyridyl)thio-1,3-dimethylpropyleneuronium tetrafluoroborate: This compound has similar reactivity but differs in the counterion, which can affect its solubility and stability.
S-(1-Oxo-2-pyridyl)thio-1,3-dimethylpropyleneuronium chloride: This variant has a chloride counterion, which may influence its reactivity and applications in different chemical environments.
The uniqueness of this compound lies in its hexafluorophosphate counterion, which provides enhanced stability and solubility in various solvents, making it a valuable reagent in scientific research.
Propriétés
Formule moléculaire |
C11H16F6N3OPS |
|---|---|
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
1,3-dimethyl-2-(1-oxidopyridin-1-ium-2-yl)sulfanyl-5,6-dihydro-4H-pyrimidin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C11H16N3OS.F6P/c1-12-7-5-8-13(2)11(12)16-10-6-3-4-9-14(10)15;1-7(2,3,4,5)6/h3-4,6,9H,5,7-8H2,1-2H3;/q+1;-1 |
Clé InChI |
GKSIQKDHGGAQRL-UHFFFAOYSA-N |
SMILES |
CN1CCC[N+](=C1SC2=CC=CC=[N+]2[O-])C.F[P-](F)(F)(F)(F)F |
SMILES canonique |
CN1CCC[N+](=C1SC2=CC=CC=[N+]2[O-])C.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1631345.png)










